2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride
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Overview
Description
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolo[5,4-c]pyridine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thioamide and a suitable amine in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antiproliferative and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structural motif.
Uniqueness
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other related compounds .
Properties
Molecular Formula |
C13H15ClN2OS |
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Molecular Weight |
282.79 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C13H14N2OS.ClH/c1-16-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)17-13;/h2-4,7,14H,5-6,8H2,1H3;1H |
InChI Key |
YXBWYRNCDQCORD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(S2)CNCC3.Cl |
Origin of Product |
United States |
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